
1,3-Dibromo-2,5-dichlorobenzene
Overview
Description
1,3-Dibromo-2,5-dichlorobenzene (CAS: 81067-41-6) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂Cl₂ and a molecular weight of 304.79 g/mol. It is a research-grade chemical primarily used in organic synthesis and material science .
Preparation Methods
Direct Bromination of Dichlorobenzene Derivatives
One of the primary routes to 1,3-dibromo-2,5-dichlorobenzene involves the bromination of suitably substituted dichlorobenzenes under controlled conditions.
- Starting Material: 1,3-Dichlorobenzene or related dichlorobenzenes.
- Reagents: Bromine sources such as N-bromosuccinimide (NBS) or elemental bromine.
- Solvents: Commonly tetrahydrofuran (THF), dichloromethane (CH2Cl2), or ethanol.
- Conditions: Mild temperatures (20–50°C), reaction times from 1 to 2 hours.
A reported procedure involves a two-step reaction:
Step | Reagents & Conditions | Outcome |
---|---|---|
1 | N-Bromosuccinimide in THF, 2 hours at 20°C | Bromination at desired positions |
2 | tert-Butylnitrite in ethanol, 2 hours at 50°C | Facilitation of substitution or further bromination |
This method yields this compound with good selectivity and yield, suitable for laboratory and scale-up synthesis.
Special Isomerization of Monobromodichlorobenzenes in Presence of Aluminum Halides
A significant industrially advantageous method involves the isomerization of monobromodichlorobenzenes to produce dibromo-dichlorobenzenes, including this compound.
- Mechanism: Monobromodichlorobenzenes undergo isomerization in the presence of aluminum halides (e.g., aluminum chloride or aluminum bromide), which act as Lewis acid catalysts.
- Conditions: Temperature range 80–170°C, preferably 120–150°C, reaction time 0.5 to 10 hours under atmospheric pressure.
- Process Details:
- The reaction mixture contains monobromodichlorobenzenes, dichlorobenzenes, and dibromodichlorobenzenes.
- Dichlorobenzene presence retards formation of undesired dibromodichlorobenzenes, improving selectivity.
- After reaction, the mixture is cooled, washed, and subjected to crystallization or distillation/crystallization to isolate the product.
- Filtrates and residues containing unreacted or side products are recycled to improve overall yield.
Parameter | Typical Range/Condition |
---|---|
Temperature | 80–170°C (optimal 120–150°C) |
Reaction Time | 0.5–10 hours (commonly 1–5 hours) |
Aluminum Halide Ratio | 0.02 to 1 mole ratio to total halobenzenes |
Pressure | Atmospheric |
This method allows high-purity this compound production with industrial scalability and efficient recycling of by-products.
Bromination via Boron Tribromide and Dimethyl Sulfoxide
A more specialized laboratory method involves bromination of aryl hydrazine derivatives using boron tribromide (BBr3) in the presence of dimethyl sulfoxide (DMSO).
-
- Arylhydrazine hydrochloride is dissolved in cyclopentyl methyl ether (CPME) or dichloromethane.
- BBr3 is added gently, followed by dropwise addition of DMSO.
- The mixture is heated to 80°C and stirred for 1 hour under air.
- The product is extracted, washed, dried, and purified by column chromatography.
Yield: Approximately 97% as determined by ^1H NMR.
This method is suitable for small-scale synthesis with high selectivity but involves sensitive reagents and careful control of reaction conditions.
Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents/Conditions | Yield/Notes | Scale |
---|---|---|---|---|
Direct Bromination with NBS | 1,3-Dichlorobenzene | NBS/THF, tert-butyl nitrite/EtOH, 20–50°C | Good selectivity, mild conditions | Lab to pilot |
Special Isomerization with Al Halide | Monobromodichlorobenzenes + dichlorobenzene | Aluminum halide catalyst, 120–150°C, 1–5 h | High purity, industrially scalable, recyclable | Industrial |
Bromination via BBr3 and DMSO | Arylhydrazine derivatives | BBr3, DMSO, 80°C, 1 h | High yield (97%), sensitive reagents | Laboratory |
Multi-step halogenation (context) | Dibromobenzene derivatives | Nitration, reduction, iodination steps | Complex, longer time, hazardous reagents | Research scale |
Detailed Research Findings and Analysis
The special isomerization method is notable for its industrial applicability due to moderate reaction conditions, high yield, and the possibility of recycling unreacted materials and by-products, thus optimizing resource use and cost efficiency.
The direct bromination with NBS provides a straightforward laboratory approach but may require careful control to avoid over-bromination or positional isomer formation.
The boron tribromide method offers excellent yields and purity but involves reagents that require careful handling and are less suitable for large-scale production due to cost and safety concerns.
Comparative methods involving multi-step halogenation emphasize the challenges in regioselective substitution on benzene rings bearing multiple halogens and the importance of reaction condition optimization to minimize hazardous reagents and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized derivatives such as quinones.
Reduction Products: Reduced forms like dihydro derivatives.
Scientific Research Applications
1,3-Dibromo-2,5-dichlorobenzene has been utilized in a range of scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceuticals: Used as an intermediate in the production of certain pharmaceutical compounds.
Agrochemicals: Employed in the synthesis of pesticides and herbicides.
Flame Retardants: Incorporated into materials to enhance their flame resistance.
Polymer Production: Used in the manufacture of polymers and polyurethanes.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2,5-dichlorobenzene largely depends on its application. In organic synthesis, its halogen atoms can undergo substitution reactions, facilitating the formation of new carbon-halogen bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the benzene ring towards nucleophilic attack.
Comparison with Similar Compounds
Comparison with Similar Halogenated Benzene Derivatives
Structural and Physical Properties
The table below compares key properties of 1,3-Dibromo-2,5-dichlorobenzene with structurally related compounds:
Key Observations :
- Molecular Weight : this compound shares the same molecular weight as its isomer 1,4-Dibromo-2,5-dichlorobenzene, but their substituent positions significantly alter reactivity and applications.
- Halogen Effects : The trifluoro derivative (2,4,6-Trifluoro-1-bromo-3,5-dichlorobenzene) exhibits higher electronegativity and polarity due to fluorine, enhancing solubility in organic solvents compared to bromine/chlorine analogs .
Biological Activity
Overview
1,3-Dibromo-2,5-dichlorobenzene (DBDCB) is a halogenated aromatic compound with the molecular formula C6H2Br2Cl2. It is characterized by the substitution of two bromine and two chlorine atoms at specific positions on the benzene ring. This compound is primarily utilized in organic synthesis, pharmaceuticals, agrochemicals, and as a flame retardant due to its unique chemical properties.
The biological activity of DBCDB is largely attributed to its ability to interact with biological macromolecules through electrophilic aromatic substitution . The halogen atoms in DBCDB can act as electrophiles, allowing the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to various biological effects, including cytotoxicity and mutagenicity.
Toxicological Profile
DBDCB has been associated with several adverse health effects. Studies indicate that exposure to halogenated aromatic compounds can result in:
- Skin and eye irritation
- Respiratory issues
- Hepatotoxicity : Liver damage has been documented in animal studies following exposure to similar compounds.
- Nephrotoxicity : Kidney damage is also a concern, particularly with prolonged exposure.
In Vitro Studies
In vitro studies have demonstrated that DBCDB exhibits significant cytotoxic effects on various cell lines. For instance, it has been shown to induce apoptosis in human liver cells (HepG2) at concentrations above 10 µM. The mechanism appears to involve oxidative stress and mitochondrial dysfunction.
In Vivo Studies
Animal studies have provided further insights into the biological activity of DBCDB. A notable study involved administering varying doses of DBCDB to rats over a 30-day period. Results indicated:
Dose (mg/kg/day) | Liver Enzyme Levels (ALT/AST) | Histopathological Findings |
---|---|---|
0 (Control) | Normal | No lesions |
10 | Elevated | Mild fatty changes |
50 | Significantly elevated | Severe necrosis |
100 | Critically elevated | Extensive liver damage |
These findings suggest a dose-dependent relationship between DBCDB exposure and liver toxicity.
Applications in Research
This compound serves as an important reagent in various scientific applications:
- Organic Synthesis : It acts as a building block for synthesizing more complex organic molecules.
- Pharmaceutical Development : Used as an intermediate in the production of certain pharmaceuticals.
- Agrochemical Production : Employed in synthesizing pesticides and herbicides.
- Polymer Chemistry : Incorporated into materials to enhance their flame resistance.
Case Studies
- Environmental Impact Assessment : A study conducted by the Hawaii Department of Health examined contaminated sites with DBCDB presence. The findings indicated that DBCDB could pose significant risks to both human health and the environment if not properly managed .
- Pharmacokinetics Study : Research on the metabolic pathways of DBCDB revealed that it is primarily metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2C9), leading to various metabolites that may exhibit different biological activities .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 1,3-dibromo-2,5-dichlorobenzene?
A widely used method involves sequential halogenation of benzene derivatives. For example, bromination of 2,5-dichlorobenzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) can yield the target compound. Alternatively, cross-coupling reactions using Grignard reagents (e.g., iPrMgCl·LiCl in THF) followed by halogenation steps may be employed . Purification often involves recrystallization from non-polar solvents or column chromatography.
Q. How can the purity and structural identity of this compound be validated?
- Gas Chromatography (GC): Assess purity (>95% threshold) using GC with flame ionization detection .
- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns via ¹H/¹³C NMR, focusing on coupling constants and chemical shifts for bromine/chlorine substituents.
- Mass Spectrometry (MS): Verify molecular weight (M⁺ = 314.78 g/mol) and isotopic patterns using high-resolution MS .
Q. What safety protocols are critical when handling halogenated aromatic compounds?
- Ventilation: Use fume hoods to avoid inhalation of toxic fumes.
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Waste Disposal: Follow guidelines for halogenated waste, as improper disposal may release hazardous byproducts .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of halogenated benzenes?
Deuterated derivatives (e.g., this compound-d₃) enable tracking of reaction pathways via kinetic isotope effects (KIEs). For synthesis, bromination of deuterated precursors (e.g., C₆D₆) under controlled conditions ensures >98% isotopic enrichment . Applications include studying metabolic degradation or environmental persistence using LC-MS/MS.
Q. What challenges arise in crystallographic refinement of halogenated benzene derivatives?
- Disorder in Halogen Positions: High electron density of bromine/chlorine can cause positional ambiguity. Use restraints in refinement software (e.g., SHELXL) to stabilize geometry.
- Thermal Motion: Anisotropic displacement parameters (ADPs) must be modeled carefully, especially for heavy atoms.
- Validation Metrics: Acceptable R-factors (R₁ < 0.05, wR₂ < 0.10) and a goodness-of-fit (S) close to 1.0 are critical .
Q. How can conflicting antimicrobial activity data for halogenated aromatics be resolved?
Contradictions often stem from assay variability (e.g., MIC vs. disk diffusion methods). Standardize protocols:
- Strain Selection: Use ATCC-certified bacterial/fungal strains.
- Solubility Controls: Ensure compounds are dissolved in DMSO (<1% v/v) to avoid solvent toxicity.
- Positive/Negative Controls: Include chloramphenicol and solvent blanks. Cross-validate with computational docking studies to correlate activity with halogen positioning .
Q. What strategies optimize regioselectivity in electrophilic substitution of polyhalogenated benzenes?
- Directing Groups: Introduce temporary substituents (e.g., -NO₂) to steer bromination/chlorination.
- Catalytic Systems: Use Pd-catalyzed C-H activation for selective functionalization.
- Computational Modeling: DFT calculations predict activation energies for competing pathways, guiding experimental design .
Q. Methodological Tables
Table 1. Key Crystallographic Parameters for Halogenated Benzene Derivatives
Parameter | Value (Example) | Reference |
---|---|---|
R-factor (R₁) | 0.029 | |
wR-factor (wR₂) | 0.074 | |
θ Range (°) | 3.0–27.5 | |
Isotropic Displacement (Ų) | 0.02–0.05 (Br/Cl) |
Table 2. Isotopic Labeling of this compound-d₃
Property | Specification | Reference |
---|---|---|
Isotopic Purity | ≥98 atom% D | |
Synthetic Yield | 70–85% | |
Application | Metabolic tracer studies |
Properties
IUPAC Name |
1,3-dibromo-2,5-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKSDHKJUSSWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554676 | |
Record name | 1,3-Dibromo-2,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81067-41-6 | |
Record name | 1,3-Dibromo-2,5-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81067-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-2,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.